N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. Its molecular formula is and it has a molecular weight of approximately 398.45 g/mol. The compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pH, and solvents like dimethyl sulfoxide or acetonitrile are commonly used to facilitate the reactions. Monitoring the reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography is essential for achieving high purity.
The molecular structure of N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide features:
The compound's structural representation can be expressed using various notations:
CC(C1=CC=C(C=C1)C(=O)N(C(=O)C)C2=C(N=C(N2)C(=O)C)C(=O)N(C2)CCOCC2)
InChI=1S/C20H26N4O4/c1-12(2)16(23)21(22)19(24)15(20(25)26)10-7-5-8-11(13(3)4)14(9)17(18(21)24)22/h5-8,10H,12H2,1-4H3,(H,23,24)(H,25,26)/t12-,16-,19+/m0/s1
N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization.
The mechanism of action for N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is not fully elucidated but is believed to involve:
Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is expected to have:
Key chemical properties include:
Relevant analyses include thermal gravimetric analysis and differential scanning calorimetry to assess stability and thermal properties.
N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has potential applications in:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2